Fmoc-Glu(OcHx)-OH
CAS No.: 150047-85-1
Cat. No.: VC0557467
Molecular Formula: C26H29NO6
Molecular Weight: 451.6
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 150047-85-1 |
---|---|
Molecular Formula | C26H29NO6 |
Molecular Weight | 451.6 |
IUPAC Name | (2S)-5-cyclohexyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |
Standard InChI | InChI=1S/C26H29NO6/c28-24(33-17-8-2-1-3-9-17)15-14-23(25(29)30)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,27,31)(H,29,30)/t23-/m0/s1 |
Standard InChI Key | ODIPEUXZAYGDMU-QHCPKHFHSA-N |
SMILES | C1CCC(CC1)OC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | C1CCC(CC1)OC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Structure and Properties
Fmoc-Glu(OcHx)-OH is characterized by its dual protection strategy - the Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino function, while the cyclohexyl ester protects the γ-carboxyl group of glutamic acid. This selective protection leaves the α-carboxyl group free for peptide bond formation, enabling precise control during synthesis protocols.
Physical and Chemical Properties
The following table summarizes the key physical and chemical characteristics of Fmoc-Glu(OcHx)-OH:
Property | Value |
---|---|
CAS Number | 150047-85-1 |
Molecular Formula | C₂₆H₂₉NO₆ |
Molecular Weight | 451.5-451.6 g/mol |
IUPAC Name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(cyclohexyloxy)-5-oxopentanoic acid |
Alternative Names | Fmoc-Glu(OcHex)-OH, (2S)-5-cyclohexyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |
PubChem CID | 51340555 |
The compound exists as a solid at standard temperature and pressure, with its structural features conferring specific advantages in peptide synthesis applications .
Synthesis and Applications
Fmoc-Glu(OcHx)-OH serves as a critical building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) methodologies. This technique allows for the efficient construction of complex peptides by sequentially adding amino acids to a growing chain attached to a solid support.
Role in Peptide Synthesis
The strategic protection pattern of Fmoc-Glu(OcHx)-OH provides several key advantages in peptide synthesis:
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The Fmoc group protects the α-amino function and can be selectively removed under mild basic conditions
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The cyclohexyl ester provides stable protection of the γ-carboxyl group during synthesis
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This orthogonal protection strategy minimizes unwanted side reactions
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The protected derivative ensures higher yields and purity of final peptide products
When incorporated into peptide synthesis protocols, Fmoc-Glu(OcHx)-OH allows researchers to build complex peptide structures with precise control over reactivity at each step of the process.
Research Applications and Findings
Fmoc-Glu(OcHx)-OH has demonstrated significant utility in various research applications, particularly in the synthesis of biologically relevant peptides and proteins.
Protein Engineering Applications
Research has established Fmoc-Glu(OcHx)-OH as an important intermediate in the synthesis of specialized proteins, including:
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Darpin PE59 - A designed ankyrin repeat protein with potential therapeutic applications
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Barnase - A ribonuclease enzyme with applications in biotechnology
These proteins represent important targets in biomedical research due to their potential therapeutic applications in various disease contexts.
Advantages in Complex Peptide Synthesis
The cyclohexyl ester protection in Fmoc-Glu(OcHx)-OH provides specific advantages that make it suitable for challenging synthesis protocols:
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Can be removed under mild conditions, preserving the integrity of sensitive peptide structures
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Provides stable protection throughout multiple coupling and deprotection cycles
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Enhances the efficiency of solid-phase peptide synthesis protocols
These properties make Fmoc-Glu(OcHx)-OH particularly valuable for synthesizing peptides that require precise control over side-chain reactivity.
Comparison with Other Glutamic Acid Derivatives
Several protected glutamic acid derivatives are available for peptide synthesis, each with distinct properties and applications. Understanding these differences is crucial for selecting the appropriate reagent for specific synthesis requirements.
Comparative Analysis of Glutamic Acid Derivatives
The following table compares Fmoc-Glu(OcHx)-OH with other common glutamic acid derivatives used in peptide synthesis:
Derivative | Protecting Group | Molecular Weight (g/mol) | Key Features | Typical Applications |
---|---|---|---|---|
Fmoc-Glu(OcHx)-OH | Cyclohexyl ester | 451.5 | Stable γ-carboxyl protection | Complex peptide synthesis, proteins such as darpin PE59 and barnase |
Fmoc-Glu(OtBu)-OH | tert-Butyl ester | 425.2 | Easily removed with TFA | Standard peptide synthesis, widely used in research |
Fmoc-Glu(Oall)-OH | Allyl ester | 409.4 | Selective removal via Pd catalysis | Orthogonally protected peptides |
The choice between these derivatives depends on specific synthesis requirements, including protection stability, compatibility with other protecting groups, deprotection conditions, and solubility properties .
Strategic Selection Considerations
Fmoc-Glu(OcHx)-OH offers distinct advantages in certain applications where:
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Extended stability of the γ-carboxyl protecting group is required during synthesis
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Compatibility with diverse coupling reagents and conditions is needed
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The cyclohexyl ester offers better resistance to premature deprotection compared to alternatives like tert-butyl esters
While Fmoc-Glu(OtBu)-OH may be more commonly used due to its compatibility with standard TFA deprotection protocols, Fmoc-Glu(OcHx)-OH provides specific advantages for particular synthesis challenges .
Practical Considerations in Synthetic Applications
When incorporating Fmoc-Glu(OcHx)-OH into peptide synthesis protocols, several practical considerations can optimize results.
Coupling Efficiency
Efficient incorporation of Fmoc-Glu(OcHx)-OH into growing peptide chains typically involves:
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Use of modern coupling reagents such as HBTU, TBTU, PyBOP, or DIC/HOBt
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Optimization of reaction conditions to ensure complete coupling
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Monitoring of reaction progress to confirm successful incorporation
These approaches help maximize yield and purity when utilizing Fmoc-Glu(OcHx)-OH in peptide synthesis.
Deprotection Strategies
The cyclohexyl ester protection in Fmoc-Glu(OcHx)-OH requires specific deprotection conditions:
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The Fmoc group is typically removed with basic conditions (usually 20-30% piperidine in DMF)
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The cyclohexyl ester requires appropriate conditions for removal, usually after peptide assembly is complete
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Orthogonal deprotection strategies allow for selective exposure of reactive groups at different stages of synthesis
Understanding these deprotection requirements is essential for successful incorporation of Fmoc-Glu(OcHx)-OH into peptide synthesis protocols.
Future Perspectives
As peptide therapeutics continue to gain prominence in pharmaceutical development, the role of specialized building blocks like Fmoc-Glu(OcHx)-OH is likely to expand. Current trends suggest:
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Increasing application in the synthesis of complex peptide therapeutics
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Development of optimized protocols specifically leveraging the stability of the cyclohexyl ester protection
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Integration into automated synthesis platforms for high-throughput peptide production
These developments highlight the ongoing relevance of Fmoc-Glu(OcHx)-OH in advancing peptide science and its applications in medicine and biotechnology.
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